Elastin

Description

Properties

IUPAC Name |

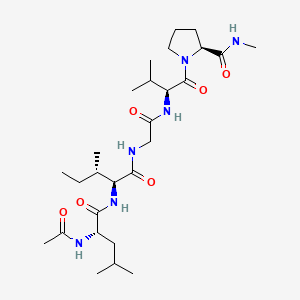

(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36)/t17-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUYCSDGMSDKKV-MKBYFEBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009134 | |

| Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Elastin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9007-58-3 | |

| Record name | Elastin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elastins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Elasticity: A Technical Guide to Elastin Protein in Connective Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elastin, an extracellular matrix protein, is fundamental to the elasticity and resilience of vertebrate tissues. Its unique molecular structure, characterized by alternating hydrophobic and cross-linking domains, facilitates the reversible deformation required for the function of dynamic tissues such as arteries, lungs, and skin. This guide provides a comprehensive technical overview of the this compound protein, from its synthesis as tropothis compound to its assembly into a complex, cross-linked polymer. We will delve into the critical role of lysyl oxidase in this process and explore the molecular basis of this compound's remarkable mechanical properties. Furthermore, this document will detail established methodologies for the extraction, quantification, and analysis of this compound, offering valuable protocols for researchers in the field. Finally, we will examine the pathological implications of this compound dysfunction and discuss emerging therapeutic strategies, providing a holistic perspective for professionals engaged in drug development and regenerative medicine.

The Molecular Architecture of this compound: From Monomer to Polymer

The functional form of this compound is a highly insoluble polymer, which originates from a soluble precursor protein called tropothis compound.[1] Understanding the structure of both the monomer and the final assembled fiber is crucial to appreciating its function.

Tropothis compound: The Soluble Precursor

Tropothis compound is a protein of approximately 70 kDa, composed of alternating hydrophobic and lysine-rich domains.[2] The hydrophobic domains are rich in nonpolar amino acids such as glycine, valine, and proline, and are responsible for the protein's tendency to self-associate in aqueous environments through a process called coacervation.[1] This process is entropically driven and is a critical step in the assembly of elastic fibers.[1]

The lysine-rich domains contain the sites for subsequent cross-linking, which are essential for the formation of a stable and elastic polymer.[3] The overall structure of tropothis compound is thought to be a flexible, dynamic molecule that adopts a more ordered conformation upon coacervation.[4]

The Cross-Linking Cascade: The Role of Lysyl Oxidase

The transition from soluble tropothis compound to the insoluble, functional this compound polymer is orchestrated by the enzyme lysyl oxidase (LOX).[5][6] LOX is a copper-dependent enzyme that catalyzes the oxidative deamination of specific lysine residues in tropothis compound, converting them into reactive aldehydes known as allysine.[7][8]

Once formed, these allysine residues spontaneously condense with other allysine residues or unmodified lysine residues to form a variety of covalent cross-links.[9] The most prominent of these are the unique tetrafunctional amino acids, desmosine and isodesmosine, which are responsible for the extensive and stable cross-linking of the this compound polymer.[9] These cross-links are critical for this compound's durability and its ability to withstand repeated cycles of stretching and recoil.[10]

The Functional Dynamics of this compound in Connective Tissue

This compound's primary role in connective tissues is to provide elasticity and the ability to recoil after stretching.[11][12] This function is essential for the normal physiological activity of numerous organs and tissues.

Elastic Recoil: A Hydrophobic-Driven Mechanism

For many years, the mechanism of this compound's recoil was debated. Recent evidence strongly suggests that the elastic recoil is primarily driven by the hydrophobic effect.[13][14] When stretched, the hydrophobic domains of this compound become more exposed to the surrounding aqueous environment, leading to an unfavorable increase in the ordering of water molecules.[13] Upon release of the stretching force, the hydrophobic domains re-associate, minimizing their contact with water and increasing the overall entropy of the system, which drives the recoil.[13][14] This passive, entropy-driven mechanism allows for highly efficient energy storage and release with minimal energy loss as heat.[15][16]

A Symphony of Tissues: this compound's Diverse Roles

The distribution and organization of elastic fibers vary significantly between different tissues, reflecting their specific mechanical demands.

| Tissue | This compound Content (% dry weight) | Primary Function |

| Aorta | ~50% | Withstands pulsatile blood flow, dampens pressure waves.[1] |

| Lungs | ~30% | Allows for passive recoil during expiration.[17] |

| Skin | ~2-4% | Provides elasticity and prevents sagging.[12] |

| Ligaments | Variable | Provides flexibility and allows for joint movement.[10] |

The Life and Death of an Elastic Fiber

Elastic fibers are remarkably durable, with a half-life estimated to be over 70 years.[1][10] However, their synthesis is largely limited to developmental periods, and their degradation, while slow, can have significant pathological consequences.[18]

Elastogenesis: A Coordinated Assembly Line

The synthesis of elastic fibers, or elastogenesis, is a complex process that begins with the transcription of the tropothis compound gene.[19] Following translation, tropothis compound is secreted into the extracellular space where it undergoes coacervation and is deposited onto a scaffold of microfibrils.[1][20] These microfibrils, primarily composed of fibrillin, are thought to play a crucial role in aligning the tropothis compound molecules for efficient cross-linking by LOX.[1]

The Inevitable Decline: this compound Degradation

While highly resistant to degradation, this compound can be broken down by a class of enzymes known as elastases. These include matrix metalloproteinases (MMPs), serine proteases, and cysteine proteases.[10] In healthy tissues, elastase activity is tightly regulated by inhibitors. However, an imbalance between elastases and their inhibitors can lead to excessive this compound degradation, contributing to various pathologies. The degradation of this compound releases bioactive peptides called elastokines, which can further influence cellular processes such as inflammation and angiogenesis.[10]

Pathological Manifestations of this compound Dysfunction

Given its critical role in tissue mechanics, it is not surprising that defects in this compound synthesis or excessive degradation are associated with a range of diseases.

-

Supravalvular Aortic Stenosis (SVAS): A congenital narrowing of the aorta caused by mutations in the this compound gene.

-

Williams-Beuren Syndrome: A developmental disorder characterized by cardiovascular abnormalities, including SVAS, due to a microdeletion on chromosome 7 that includes the this compound gene.

-

Cutis Laxa: A group of rare connective tissue disorders characterized by loose, inelastic skin, often caused by mutations in the this compound gene.

-

Emphysema: A lung condition characterized by the destruction of the alveolar walls, leading to a loss of elastic recoil. This is often associated with increased elastase activity.

-

Atherosclerosis: The hardening and narrowing of arteries, where this compound degradation contributes to the loss of arterial elasticity and the progression of the disease.[1]

Therapeutic Horizons: Targeting this compound for Regeneration

The limited regenerative capacity of elastic fibers in adults presents a significant challenge for treating this compound-related diseases. However, several therapeutic strategies are being explored:

-

Stimulation of Endogenous this compound Synthesis: While challenging, research is ongoing to identify molecules that can stimulate this compound production in adult tissues.

-

Recombinant Human Tropothis compound: The use of recombinant human tropothis compound as a biomaterial for tissue engineering and repair is a promising approach.

-

Inhibition of Elastase Activity: Developing specific inhibitors of elastases could prevent excessive this compound degradation in diseases like emphysema and atherosclerosis.

-

Tissue Engineering: The creation of tissue-engineered constructs with functional elastic fibers holds promise for replacing damaged tissues.

Experimental Protocols for this compound Research

For researchers investigating this compound, a variety of well-established protocols are available for its extraction, quantification, and analysis.

Extraction and Purification of Insoluble this compound

Objective: To isolate insoluble this compound from connective tissues by removing other cellular and extracellular matrix components. The hot alkali method is a widely used and effective technique.

Materials:

-

Tissue of interest (e.g., bovine ligamentum nuchae, porcine aorta)

-

0.1 N NaOH

-

Distilled water

-

Stir plate and stir bar

-

Boiling water bath

-

Büchner funnel or centrifuge

-

Lyophilizer

Procedure:

-

Mince the tissue and delipidate by extraction with a 2:1 mixture of chloroform:methanol.

-

Add 10 volumes of 0.1 N NaOH to the minced, defatted tissue in a suitable container with a stir bar.

-

Place the container in a boiling water bath and stir for 45 minutes.

-

Remove the sample from the water bath and allow it to cool to room temperature.

-

Wash the sample with cold 0.1 N NaOH followed by several washes with distilled water using a Büchner funnel or by repeated centrifugation and resuspension.

-

Lyophilize the washed sample to obtain purified, insoluble this compound.

-

Assess the purity of the this compound preparation by amino acid analysis.

Quantification of this compound using the Fastin™ this compound Assay

Objective: To quantify the amount of soluble or solubilized this compound in a sample using a dye-binding method.

Materials:

-

Fastin™ this compound Assay Kit (containing α-elastin standard, precipitating reagent, dye reagent, and dye dissociation reagent)

-

Sample containing soluble this compound or α-elastin prepared by hot oxalic acid extraction

-

Microcentrifuge and 1.5 mL microcentrifuge tubes

-

Mechanical shaker or vortex mixer

-

Spectrophotometer or microplate reader capable of measuring absorbance at 513 nm

Procedure:

-

Sample Preparation (for insoluble this compound): a. Weigh 10-20 mg of tissue and place it in a 1.5 mL microcentrifuge tube. b. Add 750 µL of 0.25 M oxalic acid. c. Heat at 100°C for 60 minutes. d. Centrifuge and collect the supernatant containing the solubilized α-elastin. Repeat the extraction on the pellet to ensure complete solubilization.

-

Assay Protocol: a. Prepare a standard curve using the provided α-elastin standard (e.g., 0, 12.5, 25, 50 µg). b. To 100 µL of each standard and sample in a microcentrifuge tube, add 100 µL of the this compound Precipitating Reagent. c. Incubate for 15 minutes at 4°C. d. Centrifuge at >10,000 x g for 10 minutes to pellet the this compound. e. Decant the supernatant and carefully remove any remaining liquid. f. Add 1.0 mL of the Dye Reagent to each tube and incubate on a mechanical shaker for 90 minutes at room temperature. g. Centrifuge at >10,000 x g for 10 minutes to pellet the this compound-dye complex. h. Decant the unbound dye. i. Add 250 µL of the Dye Dissociation Reagent to each tube and vortex to dissolve the pellet. j. Measure the absorbance at 513 nm. k. Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.[12]

Analysis of this compound Cross-links by HPLC

Objective: To quantify the desmosine and isodesmosine content in this compound as a measure of cross-linking.

Materials:

-

Purified this compound sample

-

6 N HCl

-

HPLC system with a cation exchange column (e.g., polysulfoethyl aspartamide) and a UV detector

-

Desmosine and isodesmosine standards

Procedure:

-

Hydrolysis: a. Hydrolyze a known amount of purified this compound in 6 N HCl at 110°C for 24-72 hours in a sealed, evacuated tube. b. Dry the hydrolysate to remove the HCl. c. Reconstitute the dried hydrolysate in a suitable buffer for HPLC analysis.

-

HPLC Analysis: a. Inject the reconstituted hydrolysate onto the cation exchange column. b. Elute the amino acids using an appropriate gradient of buffers. c. Monitor the eluate at a wavelength suitable for desmosine and isodesmosine detection (e.g., 268 nm). d. Identify and quantify the desmosine and isodesmosine peaks by comparing their retention times and peak areas to those of the standards.

Conclusion

This compound is a remarkable protein whose intricate structure and dynamic function are essential for the health and integrity of numerous tissues. A thorough understanding of its molecular biology, from the synthesis of tropothis compound to the formation of a complex, cross-linked polymer, is critical for researchers and clinicians alike. The methodologies outlined in this guide provide a robust framework for the investigation of this compound in both physiological and pathological contexts. As our understanding of this compound continues to grow, so too will our ability to develop innovative therapeutic strategies to combat the debilitating effects of this compound-related diseases and to advance the field of regenerative medicine.

References

-

Heinz, A. (2020). Elastases and elastokines: this compound degradation and its significance in health and disease. Critical Reviews in Biochemistry and Molecular Biology, 55(3), 252-273. [Link]

-

Biocolor. (n.d.). Fastin this compound Assay - Example Version. Retrieved from [Link]

- Mithieux, S. M., & Weiss, A. S. (2005). This compound. Advances in protein chemistry, 70, 437-461.

-

Akagawa, M., & Suyama, K. (2000). Formation of the most important this compound crosslinks. ResearchGate. [Link]

-

Study.com. (n.d.). This compound | Definition, Structure & Function. Retrieved from [Link]

- Eyre, D. R., Paz, M. A., & Gallop, P. M. (1984). Cross-linking in collagen and this compound. Annual review of biochemistry, 53(1), 717-748.

-

Study.com. (n.d.). This compound | Definition, Structure & Function - Lesson. Retrieved from [Link]

-

Reactome. (2012). This compound cross-linking by lysyl oxidase. Retrieved from [Link]

-

Li, D. Y., Brooke, B., Davis, E. C., Mecham, R. P., Sorensen, L. K., Boak, B. B., ... & Keating, M. T. (1998). This compound is an extracellular matrix protein that plays an important role in the development of the cardiovascular system. This compound Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases. Frontiers in Cell and Developmental Biology, 9, 787310. [Link]

-

Cleveland Clinic. (n.d.). This compound: What it is, Structure, Function & Supplements. Retrieved from [Link]

-

Stone, P. J., & Morris, S. M. (2011). Cation exchange HPLC analysis of desmosines in this compound hydrolysates. Analytical and bioanalytical chemistry, 401(1), 247-255. [Link]

-

Trębacz, H., & Barzycka, A. (2023). Mechanical Properties and Functions of this compound: An Overview. Biomolecules, 13(3), 574. [Link]

-

Davis, E. C. (1993). Elastic-Fiber Pathologies: Primary Defects in Assembly—and Secondary Disorders in Transport and Delivery. The American Journal of Human Genetics, 53(4), 767. [Link]

-

Heinz, A. (2020). Elastases and elastokines: this compound degradation and its significance in health and disease. Critical reviews in biochemistry and molecular biology, 55(3), 252-273. [Link]

- Rucker, R. B., Kosonen, T., Clegg, M. S., & Keen, C. L. (1998). Copper, lysyl oxidase, and extracellular matrix protein cross-linking. The American journal of clinical nutrition, 67(5), 996S-1002S.

- Francis, D., & Karkaman, D. (2019). Lysyl oxidase. In Introduction to Clinical Nutrition (pp. 219-228). CRC Press.

- Werb, Z., Banda, M. J., & Jones, P. A. (1980). Elastases and this compound degradation.

-

Tu, H., & Weiss, A. S. (2016). Targeted Modulation of Tropothis compound Structure and Assembly. Bioconjugate chemistry, 27(5), 1225-1234. [Link]

-

Heinz, A. (2020). Elastases and elastokines: this compound degradation and its significance in health and disease. Critical reviews in biochemistry and molecular biology, 55(3), 252-273. [Link]

-

Mithieux, S. M., & Weiss, A. S. (2005). Elastogenesis in focus: navigating elastic fibers synthesis for advanced dermal biomaterial formulation. Advanced Functional Materials, 15(7), 1089-1098. [Link]

-

Wang, Y., & Li, L. (2019). Biomolecular agents influencing this compound synthesis and matrix deposition. ResearchGate. [Link]

-

Ganjibakhsh, M., & Kozel, B. A. (2025). Toward a rational therapeutic for this compound related disease: Key considerations for this compound based regenerative medicine strategies. Matrix Biology. [Link]

-

Trębacz, H., & Barzycka, A. (2023). Mechanical Properties and Functions of this compound: An Overview. Biomolecules, 13(3), 574. [Link]

-

Trębacz, H., & Barzycka, A. (2023). Mechanical Properties and Functions of this compound: An Overview. MDPI. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Yeo, G. C., Keeley, F. W., & Weiss, A. S. (2011). Tropothis compound and this compound assembly. ResearchGate. [Link]

-

Sherratt, M. J., Hubmacher, D., & Kielty, C. M. (2021). Clinical Relevance of this compound in the Structure and Function of Skin. Journal of the American Academy of Dermatology, 84(5), 1461-1470. [Link]

-

Urban, Z., Davis, E. C., & Csiszar, K. (2002). This compound-driven genetic diseases. ResearchGate. [Link]

-

Regier, M. C., & Visscher, K. (2023). This compound recoil is driven by the hydrophobic effect. Proceedings of the National Academy of Sciences, 120(12), e2216560120. [Link]

-

Ramirez, F., & Dietz, H. C. (2007). Genetic disorders of the elastic fiber system. Matrix biology, 26(6), 402-413. [Link]

-

Regier, M. C., & Visscher, K. (2023). This compound Recoil is Driven by the Hydrophobic Effect. ResearchGate. [Link]

-

Gonzalez, K. R., & Mecham, R. P. (2019). Elastic Fiber Ultrastructure and Assembly. Matrix Biology, 84, 24-37. [Link]

-

Brown-Augsburger, P., Broekelmann, T., Rosenbloom, J., & Mecham, R. P. (1995). Modification and Functional Inactivation of the Tropothis compound Carboxy-terminal Domain in Cross-linked this compound. Journal of Biological Chemistry, 270(30), 17774-17779. [Link]

-

Curran, M. E., Atkinson, D. L., Ewart, A. K., Morris, C. A., Leppert, M. F., & Keating, M. T. (1993). This compound Point Mutations Cause an Obstructive Vascular Disease, Supravalvular Aortic Stenosis. Human Molecular Genetics, 2(11), 1915-1920. [Link]

-

Mecham, R. P. (2008). Methods in Elastic Tissue Biology: this compound Isolation and Purification. Methods, 45(3), 181-185. [Link]

-

Biocolor. (n.d.). Fastin - this compound. Retrieved from [Link]

-

Tarakanova, A., & Buehler, M. J. (2018). Tropothis compound is a Flexible Molecule that Retains its Canonical Shape. DSpace@MIT. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, Y. (2025). Bioactive recombinant human this compound gel for reconstructing elastic fibers and rejuvenating endogenously aged skin. Bioactive Materials. [Link]

-

Cuevas, R. A., Wong, R., Joolharzadeh, P., Moorhead, W. J., Chu, C. C., Callahan, J., ... & Hilaire, C. S. (2022). This compound Quantification Assay. Bio-protocol, 12(23), e4561. [Link]

-

Ganjibakhsh, M., & Kozel, B. A. (2025). Toward a rational therapeutic for this compound related disease: key considerations for this compound based regenerative medicine strategies. Semantic Scholar. [Link]

-

Biocolor. (2025). This compound purification and solubilization. ResearchGate. [Link]

-

Wikipedia. (n.d.). Microneedles. Retrieved from [Link]

-

Wikipedia. (n.d.). Marfan syndrome. Retrieved from [Link]

Sources

- 1. Methods in Elastic Tissue Biology: this compound Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fastin⢠- this compound assay kit from Biocolor Ltd [biocolor.co.uk]

- 3. Verhoeff-Van Gieson (VVG) Staining Protocol for Elastic Fibers - IHC WORLD [ihcworld.com]

- 4. a3p-scientific.com [a3p-scientific.com]

- 5. Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of ELISA and HPLC for the determination of desmosine or isodesmosine in aortic tissue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Determination of Desmosine on Primesep C Column | SIELC Technologies [sielc.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 10. Miller's Elastic Staining Protocol - IHC WORLD [ihcworld.com]

- 11. stainsfile.com [stainsfile.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of this compound cross-linking amino acids, desmosine and isodesmosine, in hydrolysates of rat lung by ion-pair liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cation exchange HPLC analysis of desmosines in this compound hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. us.typology.com [us.typology.com]

- 18. Isolation and characterization of new cross-linking amino acid "allodesmosine" from hydrolysate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biovendor.com [biovendor.com]

- 20. publications.ersnet.org [publications.ersnet.org]

The Architect of Elasticity: A Technical Guide to the Role of Tropoelastin in Elastic Fiber Assembly

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Monomer

Elastic fibers, the resilient scaffolding of tissues subjected to constant stretch and recoil such as the arteries, lungs, and skin, owe their remarkable properties to a hierarchical assembly process orchestrated by a single, remarkable protein: tropoelastin. To view tropothis compound as a mere building block is to overlook its intricate, self-directing nature. This guide eschews a conventional, linear narrative in favor of a modular exploration of tropothis compound's multifaceted role in elastogenesis. We will delve into the intrinsic properties of the tropothis compound monomer, the dynamic process of its self-assembly, its critical interactions with the extracellular matrix, and the enzymatic modifications that lock in its function for a lifetime. By understanding the causality behind each step, from molecular interactions to macroscopic fiber formation, we can better devise strategies to combat the debilitating diseases that arise from its dysfunction and engineer novel biomaterials with unprecedented resilience.

I. The Tropothis compound Monomer: An Intrinsic Blueprint for Assembly

Tropothis compound, the soluble precursor of this compound, is a ~70 kDa protein synthesized by elastogenic cells like fibroblasts and smooth muscle cells.[1][2] Its primary structure is not a random assortment of amino acids but a carefully orchestrated sequence of alternating hydrophobic and cross-linking domains that dictates its subsequent assembly.[2][3]

Hydrophobic Domains: Rich in glycine, valine, and proline, these domains are responsible for the crucial phenomenon of coacervation.[2][4] This entropically driven process, occurring at physiological temperatures, involves the self-aggregation of tropothis compound monomers into spherical particles, effectively concentrating the protein for subsequent cross-linking.[5][6]

Cross-linking Domains: These regions are characterized by lysine residues, often in Lys-Ala (KA) and Lys-Pro (KP) motifs.[2][3] These lysines are the substrates for the enzyme lysyl oxidase, which initiates the covalent cross-linking that renders the final this compound polymer insoluble and highly durable.[7][8]

The interplay between these domains is critical. The hydrophobic domains drive the initial association, bringing the cross-linking domains into proximity for efficient enzymatic action.

II. The Dance of Assembly: A Multi-Step, Hierarchal Process

The formation of a mature elastic fiber is a symphony of molecular events, progressing from intracellular synthesis to extracellular deposition and stabilization.[1][2]

-

Synthesis and Secretion: Tropothis compound is synthesized in the rough endoplasmic reticulum and transported through the Golgi apparatus. It is then secreted into the extracellular space, a process that is thought to be facilitated by the this compound-binding protein (EBP).[2]

-

Coacervation: The Art of Self-Aggregation: Upon secretion, tropothis compound undergoes coacervation, forming aggregates near the cell surface.[1][5] This process is highly dependent on temperature, pH, and ionic strength, with optimal conditions found at physiological levels.[6] Recent studies have shown that these coacervates are not simple amorphous blobs but can form distinct spherical structures.[9]

-

Scaffolding and Deposition: The Role of Microfibrils: The tropothis compound coacervates are then deposited onto a pre-existing scaffold of microfibrils.[1][10] These microfibrils, primarily composed of fibrillin-1, are thought to provide a template that guides the alignment and organization of tropothis compound.[4][11] The interaction between tropothis compound and fibrillin-1 is a critical step in ensuring the proper architecture of the elastic fiber.[4][12]

-

Cross-linking: Forging Irreversible Bonds: The final and most critical step in locking the elastic fiber into its functional form is cross-linking. This is catalyzed by members of the lysyl oxidase (LOX) family of enzymes.[13][14] LOX oxidatively deaminates the ε-amino group of specific lysine residues in tropothis compound, forming reactive aldehydes.[7][8] These aldehydes then spontaneously condense with other aldehydes or unmodified lysines to form a complex network of covalent cross-links, including the unique amino acids desmosine and isodesmosine, which are responsible for this compound's remarkable resilience and insolubility.[7][15]

Visualizing the Assembly Pathway

Caption: The hierarchical process of elastic fiber assembly.

III. Key Molecular Interactions: A Network of Collaborators

Tropothis compound does not act in isolation. Its assembly into a functional elastic fiber is critically dependent on interactions with a host of other extracellular matrix proteins.

| Interacting Protein | Role in Elastic Fiber Assembly | Key Interaction Domains/Mechanisms |

| Fibrillin-1 | Provides the microfibrillar scaffold for tropothis compound deposition and alignment.[10][11] | The N-terminal region of fibrillin-1 interacts with tropothis compound.[4][12] |

| Fibulins (e.g., Fibulin-4, Fibulin-5) | Act as adaptor proteins, bridging tropothis compound to the microfibrillar scaffold and facilitating LOX activity.[1][10] | Fibulin-5 binds to both tropothis compound and fibrillin-1.[16][17] |

| Lysyl Oxidase (LOX) | Catalyzes the oxidative deamination of lysine residues on tropothis compound, initiating cross-linking.[13][14] | Binds to fibulin-5, which helps to localize LOX activity to the site of elastogenesis.[16] |

Visualizing Key Interactions

Caption: A network of protein interactions in elastogenesis.

IV. Experimental Protocols for Studying Elastic Fiber Assembly

A robust understanding of elastogenesis requires reliable and reproducible experimental methods. The following protocols provide a starting point for investigating the key stages of elastic fiber assembly.

A. In Vitro Elastic Fiber Assembly Assay

This assay allows for the observation and quantification of de novo elastic fiber formation in cell culture.

Principle: Elastogenic cells, such as human dermal fibroblasts or ARPE-19 cells (which express microfibrils but not tropothis compound), are cultured in the presence of exogenously added recombinant tropothis compound.[18] The assembly of this tropothis compound into insoluble elastic fibers can then be assessed.

Step-by-Step Methodology:

-

Cell Culture: Culture human dermal fibroblasts or ARPE-19 cells to confluence in appropriate media.

-

Tropothis compound Addition: Add purified recombinant human tropothis compound to the culture medium at a final concentration of 10-50 µg/mL.

-

Incubation: Incubate the cells for 7-14 days, changing the medium and re-adding tropothis compound every 2-3 days.

-

Analysis: Assess elastic fiber formation using immunofluorescence staining for tropothis compound and fibrillin-1, and quantify this compound deposition by desmosine analysis of the cell layer.

B. Immunofluorescence Staining of Elastic Fibers

This technique allows for the visualization of elastic fiber components within the extracellular matrix.

Step-by-Step Methodology:

-

Fixation: Fix cell cultures or tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If targeting intracellular epitopes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies against tropothis compound and/or fibrillin-1 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount coverslips with an anti-fade mounting medium containing DAPI for nuclear counterstaining and image using a fluorescence microscope.

C. Quantification of this compound Cross-linking: Desmosine Analysis

Desmosine and isodesmosine are unique cross-linking amino acids found only in mature this compound. Their quantification provides a direct measure of insoluble this compound deposition.

Principle: The extracellular matrix is hydrolyzed to its constituent amino acids, and the amount of desmosine and isodesmosine is quantified by mass spectrometry or ELISA.[7][19]

Step-by-Step Methodology:

-

Matrix Hydrolysis: Harvest the cell layer and hydrolyze in 6N HCl at 110°C for 24-72 hours.

-

Sample Preparation: Dry the hydrolysate and reconstitute in an appropriate buffer.

-

Quantification: Analyze the sample using LC-MS/MS or a competitive ELISA kit for desmosine and isodesmosine.[2][3][15][19]

D. Tropothis compound Coacervation Assay

This assay measures the temperature-dependent self-aggregation of tropothis compound.

Principle: The turbidity of a tropothis compound solution is measured spectrophotometrically as the temperature is increased. The increase in turbidity corresponds to the formation of coacervates.[6][13]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of recombinant tropothis compound (e.g., 10 mg/mL in PBS).[13]

-

Spectrophotometry: Place the solution in a temperature-controlled spectrophotometer and monitor the absorbance at 300 nm as the temperature is increased in a stepwise manner (e.g., from 20°C to 60°C).[13]

-

Data Analysis: Plot absorbance versus temperature to determine the transition temperature at which coacervation occurs.

| Parameter | Typical Value/Observation | Reference |

| Coacervation Temperature | 35-40°C for wild-type human tropothis compound | [13] |

| Effect of NaCl Concentration | Coacervation is enhanced at physiological NaCl concentrations (150 mM) | [6] |

| Effect of pH | Optimal coacervation occurs at neutral to slightly alkaline pH (7-8) | [6] |

| Coacervate Size | 2-6 µm in diameter | [9] |

V. Pathophysiological Implications and Therapeutic Opportunities

Defects in tropothis compound or its assembly process are the underlying cause of several debilitating genetic disorders, including Supravalvular Aortic Stenosis (SVAS) and Autosomal Dominant Cutis Laxa (ADCL). These "elastinopathies" highlight the critical importance of proper elastic fiber formation for tissue function and integrity. A deeper understanding of the molecular mechanisms of elastogenesis opens up new avenues for therapeutic intervention, from the development of small molecules that promote elastic fiber repair to the design of advanced biomaterials for tissue engineering that can recapitulate the remarkable properties of native this compound.

VI. Conclusion: A Future Woven with Elasticity

Tropothis compound is far more than a simple structural protein; it is a master architect of the extracellular matrix, containing within its sequence the instructions for its own intricate assembly. By dissecting the key stages of elastogenesis – coacervation, microfibrillar deposition, and cross-linking – and understanding the complex interplay of molecular interactions that govern this process, we are poised to unravel the mysteries of tissue elasticity and develop novel strategies to combat the diseases that arise from its failure. The future of regenerative medicine and the treatment of this compound-related disorders is intrinsically linked to our ability to harness the remarkable self-assembling properties of tropothis compound.

References

-

Measurement of lysyl oxidase activity from small tissue samples and cell cultures. (2018). Methods in Cell Biology. [Link]

-

Unraveling the mechanism of elastic fiber assembly: The roles of short fibulins. (2010). The International Journal of Biochemistry & Cell Biology. [Link]

-

Methods in Elastic Tissue Biology: this compound Isolation and Purification. (2012). Methods in Cell Biology. [Link]

-

Targeted Modulation of Tropothis compound Structure and Assembly. (2016). ACS Biomaterials Science & Engineering. [Link]

-

Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry. (2018). Journal of the American Society for Mass Spectrometry. [Link]

-

Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). (n.d.). Assay Genie. [Link]

- Method of using and producing tropothis compound and tropothis compound biomaterials. (2009).

-

Interaction of tropothis compound with the amino-terminal domains of fibrillin-1 and fibrillin-2 suggests a role for the fibrillins in elastic fiber assembly. (2000). The Journal of Biological Chemistry. [Link]

-

Quantification of this compound cross-linking amino acids, desmosine and isodesmosine, in hydrolysates of rat lung by ion-pair liquid chromatography-mass spectrometry. (2003). Analytical Biochemistry. [Link]

-

LC-MS/MS quantitation of this compound crosslinker desmosines and histological analysis of skin aging characteristics in mice. (2023). Bioorganic & Medicinal Chemistry. [Link]

-

Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Histological and Electron Microscope Staining for the Identification of Elastic Fiber Networks. (2017). Methods in Molecular Biology. [Link]

-

Production of recombinant human tropothis compound: characterization and demonstration of immunologic and chemotactic activity. (1990). Archives of Biochemistry and Biophysics. [Link]

-

NLR3e/6, Aik, and PET bind to tropothis compound in a solid phase binding... (n.d.). ResearchGate. [Link]

-

Protocol for Transmission Electron Microscopy. (n.d.). Harvard Medical School. [Link]

-

Characterization of an In Vitro Model of Elastic Fiber Assembly. (2000). The Journal of Cell Biology. [Link]

-

Coacervation of tropothis compound. (2011). Advances in Colloid and Interface Science. [Link]

-

Characterization of the molecular interaction between tropothis compound and DANCE/fibulin-5. (2004). The Journal of Biological Chemistry. [Link]

-

Coacervation characteristics of recombinant human tropothis compound. (1997). The Journal of Biological Chemistry. [Link]

-

Development of a new in vitro model of elastic fiber assembly in human pigmented epithelial cells. (2005). Clinical Biochemistry. [Link]

-

Transmission electron microscopy: (A) fragmented and irregular elastic... (n.d.). ResearchGate. [Link]

-

A High-Throughput Screening Platform for In Vitro Elastic Fiber Production and the Mass Transport Properties of the Elastic Fibe. (2019). University of Pittsburgh. [Link]

-

An interaction network showing the fibrillin and tropothis compound... (n.d.). ResearchGate. [Link]

-

Elastic Fiber Ultrastructure and Assembly. (2019). Matrix Biology. [Link]

-

Tropothis compound - a versatile, bioactive assembly module. (2014). The FEBS Journal. [Link]

-

Elastic Fibers - EM 297 Fibroblast. (n.d.). Histology Guide, University of Leeds. [Link]

-

Recombinant Human Tropothis compound. (n.d.). Bio-Gems. [Link]

-

Tropothis compound Massively Associates During Coacervation to Form Quantized Protein Spheres. (2006). The Journal of Biological Chemistry. [Link]

-

Periplasmic Bacterial Expression and Purification of this compound-like Polymers. (2018). Protocols.io. [Link]

-

Characterization of an In Vitro Model of Elastic Fiber Assembly. (2000). ResearchGate. [Link]

-

Immunofluorescence Protocol (for adherent cells). (n.d.). Arigo Biolaboratories. [Link]

-

Immunofluorescence Staining of Paraffin Sections Step by Step. (2020). Frontiers in Molecular Biosciences. [Link]

-

An introduction to Performing Immunofluorescence Staining. (2014). Methods in Molecular Biology. [Link]

-

Unraveling the mechanism of elastic fiber assembly: The roles of short fibulins. (2010). The International Journal of Biochemistry & Cell Biology. [Link]

-

The steps of immunofluorescence staining experiment. (2024). AxisPharm. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. LC-MS/MS quantitation of this compound crosslinker desmosines and histological analysis of skin aging characteristics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of this compound cross-linking amino acids, desmosine and isodesmosine, in hydrolysates of rat lung by ion-pair liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of tropothis compound with the amino-terminal domains of fibrillin-1 and fibrillin-2 suggests a role for the fibrillins in elastic fiber assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coacervation of tropothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coacervation characteristics of recombinant human tropothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods in Elastic Tissue Biology: this compound Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of recombinant human tropothis compound: characterization and demonstration of immunologic and chemotactic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tropothis compound massively associates during coacervation to form quantized protein spheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling the mechanism of elastic fiber assembly: The roles of short fibulins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization of an In Vitro Model of Elastic Fiber Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of the molecular interaction between tropothis compound and DANCE/fibulin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tropothis compound - a versatile, bioactive assembly module - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a new in vitro model of elastic fiber assembly in human pigmented epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Regulation of the Elastin Gene (ELN): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Elastin, the protein product of the ELN gene, is a fundamental component of the extracellular matrix (ECM), bestowing tissues such as the aorta, lungs, and skin with the critical properties of elasticity and resilience. The expression of the ELN gene is meticulously controlled through a multi-layered regulatory network that is most active during perinatal development and largely quiescent in adulthood.[1][2] Perturbations in this compound quantity or quality, arising from genetic mutations or dysregulated gene expression, are implicated in a spectrum of debilitating conditions, including supravalvular aortic stenosis (SVAS), Williams-Beuren syndrome, and cutis laxa.[1][3][4] A comprehensive understanding of the molecular mechanisms governing ELN gene regulation is therefore paramount for the development of novel therapeutic strategies aimed at restoring or augmenting this compound production in these diseases and in the context of tissue aging and regeneration. This in-depth technical guide provides a rigorous examination of the transcriptional, post-transcriptional, and epigenetic control of the ELN gene, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Transcriptional Control: The Orchestration of ELN Gene Expression

The primary control point for this compound synthesis lies at the level of transcription. The human ELN gene, located on chromosome 7q11.23, is characterized by a complex promoter region that lacks a canonical TATA box but is rich in GC sequences and contains binding sites for a multitude of transcription factors.[3][5][6]

The ELN Promoter Architecture

Initial studies utilizing chloramphenicol acetyltransferase (CAT) reporter assays with nested deletions of the 5'-flanking region of the ELN gene were instrumental in delineating the core promoter and identifying key regulatory domains.[3] These experiments revealed that the proximal 128 base pairs upstream of the translational start site are sufficient for basal promoter activity.[3] Further analysis of the 5' flanking sequence has identified multiple putative binding sites for transcription factors such as Sp1, AP1, AP2, and C/EBP.[3][5][7]

Key Transcriptional Activators and Repressors

The rate of ELN transcription is dynamically modulated by a host of signaling molecules and transcription factors, often in a cell-type-specific manner.

-

Transforming Growth Factor-β (TGF-β): TGF-β is a potent inducer of ELN gene expression in various cell types, including human lung fibroblasts.[8] Mechanistically, TGF-β can stimulate ELN transcription through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][9] However, the effect of TGF-β on transcription can be cell-type dependent, with some studies in skin fibroblasts showing no change in promoter activity, suggesting a primary role in post-transcriptional regulation in those cells.[9][10]

-

Insulin-like Growth Factor-1 (IGF-1): IGF-1 is another key positive regulator of ELN transcription, particularly in aortic smooth muscle cells.[5][11][12][13] Nuclear run-on transcription analyses have confirmed that IGF-1 treatment leads to an increase in the synthesis of new tropothis compound transcripts.[12] The IGF-1-responsive region has been mapped to a specific sequence in the ELN promoter, and its effect is mediated through the transcription factor Sp1.[5][12] Interestingly, the elastogenic response to IGF-1 is not universal across all cell types, as pulmonary fibroblasts do not exhibit a similar increase in tropothis compound mRNA levels despite possessing the IGF-1 receptor.[9][13]

-

Sp1 and Sp3: These zinc-finger transcription factors play a crucial and opposing role in regulating ELN promoter activity. Sp1 acts as a transcriptional activator, while Sp3 functions as a repressor of Sp1-mediated activation.[9] The balance between Sp1 and Sp3 binding to the GC-rich regions of the ELN promoter is a critical determinant of the transcriptional output.[8][9]

-

AP1 Complex: The AP1 transcription factor complex, composed of Jun and Fra heterodimers or Jun homodimers, generally acts as a repressor of ELN transcription.[3] Cytokines such as basic fibroblast growth factor (bFGF) can mediate their inhibitory effects on ELN expression through the binding of the AP1 complex to specific sites within the promoter.[3]

A summary of key cytokines and their impact on ELN transcription is presented in the table below.

| Cytokine/Growth Factor | Predominant Effect on ELN Transcription | Key Mediating Transcription Factors | Cell Type Specificity |

| TGF-β1 | Upregulation | PI3K/Akt pathway components | Potent in human lung fibroblasts, less so in some skin fibroblasts.[8][9] |

| IGF-1 | Upregulation | Sp1 | Strong induction in aortic smooth muscle cells, no effect in pulmonary fibroblasts.[5][9][12][13] |

| bFGF | Downregulation | AP1 (Fra1/Jun) | Observed in rat aortic smooth muscle and pulmonary fibroblasts.[3] |

| TNF-α | Downregulation | Not fully elucidated | Inhibits tropothis compound mRNA levels in skin fibroblasts, aortic smooth muscle cells, and lung fibroblasts.[14][15] |

| IL-1β | Downregulation | Not fully elucidated | Downregulates this compound mRNA levels.[8] |

Experimental Workflow: Investigating Transcriptional Regulation

A robust understanding of ELN transcriptional control necessitates a multi-pronged experimental approach.

These assays are fundamental for identifying functional regulatory elements within the ELN promoter.

Protocol: Luciferase Reporter Assay for ELN Promoter Activity

-

Construct Generation: Clone the desired length of the ELN 5'-flanking region upstream of a reporter gene (e.g., firefly luciferase) in a suitable expression vector. Generate a series of deletion constructs to pinpoint specific regulatory regions.

-

Cell Culture and Transfection: Culture the target cells (e.g., human dermal fibroblasts or aortic smooth muscle cells) to optimal confluency. Co-transfect the cells with the ELN promoter-reporter construct and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Treatment: Treat the transfected cells with the cytokine or compound of interest at various concentrations and for different durations.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative promoter activity. Compare the activity in treated cells to that in untreated controls.

EMSA, or gel shift assay, is a powerful in vitro technique to study the binding of nuclear proteins to specific DNA sequences within the ELN promoter.[16][17][18][19][20]

Protocol: EMSA for Transcription Factor Binding to the ELN Promoter

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the ELN promoter. Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Nuclear Extract Preparation: Isolate nuclear proteins from control and treated cells.

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.

-

Supershift and Competition Assays: To identify the specific transcription factor in the complex, a "supershift" assay can be performed by adding an antibody specific to the suspected transcription factor to the binding reaction, which will result in a further retardation of the complex.[18] Competition assays, where an excess of unlabeled specific or non-specific competitor oligonucleotides are added, can confirm the specificity of the binding.[18]

Caption: Post-transcriptional control of ELN expression.

Epigenetic Regulation: The Next Frontier

Emerging evidence suggests that epigenetic modifications, such as DNA methylation and histone modifications, may also play a role in the long-term silencing of the ELN gene in adult tissues. [3]The region upstream of the ELN gene is embedded in a differentially methylated region that shows increased methylation in aged and atherosclerotic vessels. [3]Further research utilizing techniques like chromatin immunoprecipitation sequencing (ChIP-seq) is needed to fully elucidate the epigenetic landscape of the ELN locus and its impact on gene expression.

Conclusion and Future Directions

The regulation of the ELN gene is a complex and multifaceted process involving a symphony of transcriptional, post-transcriptional, and likely epigenetic mechanisms. For drug development professionals, several key takeaways emerge. The signaling pathways involving TGF-β and IGF-1, and the transcription factors they modulate, represent potential targets for pro-elastogenic therapies. Furthermore, the discovery of miRNAs, particularly the miR-29 family, as potent negative regulators of this compound has opened up exciting new avenues for therapeutic intervention using anti-miRNA oligonucleotides.

Future research should focus on a more granular understanding of the cell-type-specific regulatory networks governing ELN expression. The application of high-throughput screening assays, such as those using ELN promoter-reporter systems, will be invaluable in identifying novel small molecules that can safely and effectively reactivate this compound synthesis. [21]A deeper dive into the epigenetic silencing of the ELN gene in adult tissues may also uncover new strategies to unlock the endogenous regenerative potential of cells. By continuing to unravel the intricate regulatory code of the this compound gene, we move closer to developing transformative therapies for a range of debilitating diseases characterized by a deficiency in this vital protein.

References

-

ELN Gene - GeneCards | ELN Protein | ELN Antibody. (n.d.). GeneCards. Retrieved from [Link]

- Kähäri, V. M., Olsen, D. R., Rhudy, R. W., Carrillo, P., Chen, Y. Q., & Uitto, J. (1992). Transforming growth factor-beta up-regulates this compound gene expression in human skin fibroblasts. Evidence for post-transcriptional modulation. The Journal of biological chemistry, 267(36), 26134–26141.

- Badesch, D. B., Lee, P. D., & Stenmark, K. R. (1989). Insulin-like growth factor I stimulates this compound synthesis by bovine pulmonary arterial smooth muscle cells.

- Kuang, P. P., Zhang, X. H., Rich, C. B., Foster, J. A., Subramanian, M., & Goldstein, R. H. (2007). Activation of this compound transcription by transforming growth factor-β in human lung fibroblasts. American journal of physiology. Lung cellular and molecular physiology, 292(5), L1241–L1248.

- Wolfe, B. L., Rich, C. B., Goud, H. D., Terpstra, A. J., Bashir, M., Rosenbloom, J., Sonenshein, G. E., & Foster, J. A. (1993). Insulin-like growth factor-I regulates transcription of the this compound gene. The Journal of biological chemistry, 268(17), 12418–12426.

- Parks, W. C., & Deak, S. B. (1997). Posttranscriptional regulation of lung this compound production. American journal of respiratory cell and molecular biology, 17(1), 1–3.

- Kucich, U., Rosenbloom, J. C., Abrams, W. R., & Rosenbloom, J. (1997). Stabilization of this compound mRNA by TGF-beta: initial characterization of signaling pathway. American journal of respiratory cell and molecular biology, 17(1), 10–16.

- Rich, C. B., & Foster, J. A. (1992). IGF-I regulation of elastogenesis: comparison of aortic and lung cells. The American journal of physiology, 263(3 Pt 1), L272–L278.

- Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions.

- McGowan, S. E. (1996). Exogenous and endogenous transforming growth factors-beta influence this compound gene expression in cultured lung fibroblasts. American journal of respiratory cell and molecular biology, 15(3), 377–385.

- Procknow, S. S., & Kozel, B. A. (2022). Emerging mechanisms of this compound transcriptional regulation. American journal of physiology. Cell physiology, 323(3), C666–C677.

- Li, D., Ran, D., Liu, Y., & Wang, D. (2021). This compound Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases. Frontiers in cardiovascular medicine, 8, 773142.

- Procknow, S. S., & Kozel, B. A. (2022). Emerging mechanisms of this compound transcriptional regulation. American Journal of Physiology-Cell Physiology, 323(3), C666-C677.

- Procknow, S. S., & Kozel, B. A. (2022). Emerging mechanisms of this compound transcriptional regulation. American Journal of Physiology-Cell Physiology, 323(3), C666–C677.

- Li, D., Ran, D., Liu, Y., & Wang, D. (2021). This compound Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases. Frontiers in Cardiovascular Medicine, 8, 773142.

- Karnam, S., & Ramamurthi, A. (2013).

-

ELN Gene - Ma'ayan Lab – Computational Systems Biology. (n.d.). Retrieved from [Link]

- Singh, P., & Mishra, R. K. (2022). Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay. Methods in molecular biology (Clifton, N.J.), 2526, 15–26.

- Parks, W. C., & Deak, S. B. (1997). Posttranscriptional regulation of lung this compound production. American Journal of Respiratory Cell and Molecular Biology, 17(1), 1-3.

- Horiguchi, M., D'Armiento, J., & Hinek, A. (2014).

- Duca, L., Blaise, S., Romier, B., Laffargue, M., & Gheduzzi, D. (2004). [Regulation of this compound synthesis].

- Ott, C. E., Grünhagen, J., Jäger, M., Horbelt, D., Schwill, S., Kallenbach, K., ... & Robinson, P. N. (2011). MicroRNAs differentially expressed in postnatal aortic development downregulate this compound via 3' UTR and coding-sequence binding sites. PloS one, 6(1), e16250.

- Ott, C. E., Grünhagen, J., Jäger, M., Horbelt, D., Schwill, S., Kallenbach, K., ... & Robinson, P. N. (2011). MicroRNAs differentially expressed in postnatal aortic development downregulate this compound via 3' UTR and coding-sequence binding sites. PLoS ONE, 6(1), e16250.

- Procknow, S. S., & Kozel, B. A. (2022). Emerging mechanisms of this compound transcriptional regulation. American Journal of Physiology-Cell Physiology.

- Kozel, B. A., & Hsieh, T. C. (2014). This compound-driven genetic diseases.

- Boon, R. A., & Dimmeler, S. (2012). Restoring this compound with microRNA-29. Arteriosclerosis, thrombosis, and vascular biology, 32(4), 548–549.

- Zhang, J., He, T., Liu, J., & Daugherty, A. (2012). Inhibition of microRNA-29 enhances this compound levels in cells haploinsufficient for this compound and in bioengineered vessels. Arteriosclerosis, thrombosis, and vascular biology, 32(4), 756–759.

- Swee, M. H., Parks, W. C., & Pierce, R. A. (1995). Developmental regulation of this compound production. Expression of tropothis compound pre-mRNA persists after down-regulation of steady-state mRNA levels. The Journal of biological chemistry, 270(25), 14899–14906.

-

ELN - this compound - WikiGenes. (n.d.). Retrieved from [Link]

- Procknow, S. S., & Kozel, B. A. (2022). Emerging mechanisms of this compound transcriptional regulation. American journal of physiology. Cell physiology, 323(3), C666–C677.

-

ELN gene: MedlinePlus Genetics. (2022, March 8). MedlinePlus. Retrieved from [Link]

-

Electrophoretic mobility shift assay - Wikipedia. (n.d.). Retrieved from [Link]

-

Yokoyama, M. (2020, September 29). What is an Electrophoretic Mobility Shift Assay? News-Medical.net. Retrieved from [Link]

-

ELN protein expression summary - The Human Protein Atlas. (n.d.). Retrieved from [Link]

- Procknow, S. S., & Kozel, B. A. (2022). Emerging mechanisms of this compound transcriptional regulation. American Journal of Physiology-Cell Physiology.

-

Electrophoretic Mobility Shift Assay Guide. (n.d.). LI-COR Biosciences. Retrieved from [Link]

- Lin, C. C., & Lin, C. H. (2015). Evaluation of Anti-aging Compounds Using the Promoters of this compound and Fibrillin-1 Genes Combined with a Secreted Alkaline Phosphatase Reporter in Normal Human Fibroblasts. Current pharmaceutical biotechnology, 16(14), 1276–1283.

- Boyd, C. D., Pierce, R. A., & Deak, S. B. (1993). Regulation of this compound Gene Expression. Annals of the New York Academy of Sciences, 689(1), 110-129.

- Judelson, H. S. (2025). Promoter Analysis and Dissection Using Reporter Genes, Comparative Genomics, and Gel Shift Assays in Phytophthora. Methods in molecular biology (Clifton, N.J.), 2983, 111–127.

- De la Cruz, F., & Escudero, J. A. (2016). Identification of promoter activity in gene-less cassettes from Vibrionaceae superintegrons. Scientific reports, 6, 37554.

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Emerging mechanisms of this compound transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging mechanisms of this compound transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELN gene: MedlinePlus Genetics [medlineplus.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Regulation of this compound Gene Expression a | Semantic Scholar [semanticscholar.org]

- 7. genecards.org [genecards.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. A cytokine axis regulates this compound formation and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transforming growth factor-beta up-regulates this compound gene expression in human skin fibroblasts. Evidence for post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insulin-like growth factor I stimulates this compound synthesis by bovine pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insulin-like growth factor-I regulates transcription of the this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IGF-I regulation of elastogenesis: comparison of aortic and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases [frontiersin.org]

- 15. This compound Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 19. news-medical.net [news-medical.net]

- 20. licorbio.com [licorbio.com]

- 21. Evaluation of Anti-aging Compounds Using the Promoters of this compound and Fibrillin-1 Genes Combined with a Secreted Alkaline Phosphatase Reporter in Normal Human Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Functional Imperative of Elastic Fibers

An In-depth Technical Guide to the Molecular Mechanisms of Elastogenesis in Vertebrates

For Researchers, Scientists, and Drug Development Professionals

Elastic fibers are fundamental components of the extracellular matrix (ECM) in vertebrate tissues subjected to repeated stretching and recoil, such as the major blood vessels, lungs, and skin.[1][2] Their remarkable resilience is conferred by a unique protein, elastin, which can endure hundreds of millions of cycles of deformation over a lifetime.[3] The estimated half-life of this compound is approximately 70 years, a testament to its incredible durability.[4] The process of creating these fibers, known as elastogenesis, is a complex, multi-step biological program that is most active during perinatal development.[4][5] Understanding the molecular choreography of elastogenesis is not only a fundamental biological question but also holds immense potential for developing novel therapies for a range of debilitating diseases characterized by dysfunctional elastic fibers, including supravalvar aortic stenosis, cutis laxa, and emphysema.[6][7][8]

Part 1: The Molecular Orchestra of Elastogenesis

The assembly of a functional elastic fiber is a hierarchical process involving a symphony of molecules, each playing a precise role in a specific spatiotemporal sequence.[4][9] This process can be broadly categorized into: (1) synthesis and secretion of the this compound precursor, tropothis compound; (2) extracellular assembly and coacervation; (3) deposition onto a microfibril scaffold; and (4) enzymatic cross-linking into an insoluble polymer.[4][9][10]

Tropothis compound: The Soluble Building Block

Elastogenesis begins with the synthesis of tropothis compound, a soluble precursor protein of approximately 60-70 kDa.[9][11][12] This process is initiated by the transcription of the ELN gene within elastogenic cells, such as fibroblasts, endothelial cells, and smooth muscle cells.[4][11] Following transcription, the tropothis compound mRNA is translated on the rough endoplasmic reticulum (ER).[2]

Within the ER, tropothis compound associates with a chaperone, the this compound Binding Protein (EBP), which prevents its intracellular aggregation and degradation.[2] The tropothis compound-EBP complex is then transported through the Golgi apparatus and secreted into the extracellular space.[2][11]

The Microfibrillar Scaffold: A Template for Assembly

In the extracellular milieu, elastic fiber assembly is not a spontaneous event. It requires a pre-existing scaffold composed of fibrillin-rich microfibrils.[13][14][15] Fibrillins are large glycoproteins that polymerize to form the beaded microfibrils that provide the architectural framework for this compound deposition.[13] In fact, in the absence of microfibrils, elastogenesis is completely abolished.[9]

These microfibrils do more than just provide a passive scaffold; they are a dynamic platform for the interaction of a host of other molecules crucial for elastic fiber assembly.[13][15]

The Role of Fibulins and Other Accessory Proteins

The deposition of tropothis compound onto the microfibrillar scaffold is mediated by a family of glycoproteins called fibulins, particularly fibulin-4 and fibulin-5.[1][16] These proteins act as crucial adaptors, bridging the interaction between tropothis compound and the fibrillin microfibrils.[1][9]

-

Fibulin-5 has been shown to bind to both tropothis compound and fibrillin-1, directly facilitating the deposition of this compound globules onto the microfibrils.[1]

-

Fibulin-4 plays an indispensable role by not only interacting with tropothis compound and fibrillin but also by binding to and positioning the key cross-linking enzyme, lysyl oxidase.[1]

Latent TGF-β binding proteins (LTBPs), particularly LTBP4, also play a significant role in elastogenesis.[13] LTBP4 interacts with fibulin-5 and is essential for the proper deposition of fibulin-5-elastin complexes onto the microfibril scaffold.[13]

Coacervation: A Critical Self-Assembly Step

Upon release into the extracellular space, tropothis compound monomers undergo a process of self-assembly known as coacervation.[10][17] This is an entropically driven process where the hydrophobic domains of tropothis compound associate, leading to the formation of aggregates.[17] This phase separation is critical for aligning the lysine residues within the tropothis compound molecules for efficient cross-linking.[2]

Lysyl Oxidase (LOX): The Master Cross-linker

The final and irreversible step in elastogenesis is the extensive cross-linking of tropothis compound monomers into the insoluble, elastic polymer, this compound.[9] This crucial enzymatic step is catalyzed by the copper-dependent enzyme lysyl oxidase (LOX) and its isoforms.[18][19][20]

LOX initiates the cross-linking process by oxidatively deaminating the lysine residues on tropothis compound molecules, converting them into reactive aldehydes (allysine).[17][21][22] These aldehydes then spontaneously condense with other lysine and allysine residues on adjacent tropothis compound molecules to form unique, stable cross-links called desmosine and isodesmosine.[21][22][23] These tetrafunctional cross-links are responsible for the remarkable elasticity and durability of the final this compound polymer.[21]

Part 2: Regulatory Networks in Elastogenesis

The expression and assembly of elastic fibers are tightly regulated by a complex network of signaling pathways. The Transforming Growth Factor-β (TGF-β) superfamily of signaling molecules plays a particularly prominent role.[24]

The TGF-β Signaling Pathway

TGF-β signaling is initiated by the binding of TGF-β ligands to their serine/threonine kinase receptors on the cell surface.[25] This leads to the phosphorylation and activation of intracellular signaling molecules called Smads.[25] The activated Smads then translocate to the nucleus where they regulate the transcription of target genes.[25]

In the context of elastogenesis, TGF-β signaling has been shown to upregulate the expression of several key components of elastic fibers.[26] Furthermore, TGF-β can also regulate this compound expression post-transcriptionally by stabilizing this compound mRNA, leading to increased tropothis compound production.[27] This stabilization pathway involves phosphatidylcholine-specific phospholipase C (PLC) and protein kinase C (PKC).[27]

The fibrillin microfibrils themselves play a role in regulating TGF-β signaling by sequestering latent TGF-β complexes in the extracellular matrix, thereby controlling its bioavailability.[13][14]

Part 3: Experimental Methodologies for Studying Elastogenesis

A deep understanding of the molecular mechanisms of elastogenesis has been made possible through the development and application of a variety of sophisticated experimental techniques.

In Vitro Models of Elastogenesis

Cell culture systems are invaluable for dissecting the molecular events of elastogenesis in a controlled environment. Elastogenic cells, such as neonatal rat aortic smooth muscle cells or human dermal fibroblasts, are cultured under conditions that promote the deposition of an elastic matrix.

Table 1: Key Parameters for In Vitro Elastogenesis Assays

| Parameter | Typical Value/Condition | Rationale |

| Cell Type | Neonatal Rat Aortic Smooth Muscle Cells, Human Dermal Fibroblasts | These cells are known to be highly elastogenic. |

| Culture Medium | DMEM/F-12 supplemented with FBS, Ascorbic Acid | Provides essential nutrients and co-factors for collagen and this compound synthesis. |

| Seeding Density | 5 x 10^4 cells/cm^2 | Ensures a confluent monolayer, which is conducive to matrix deposition. |

| Culture Duration | 7-21 days | Allows sufficient time for the assembly of a mature elastic fiber network. |

Visualizing and Quantifying Elastic Fibers

Immunofluorescence Staining: This is a widely used technique to visualize the distribution of this compound and its associated proteins within cell cultures or tissue sections.[28][29][30][31]

Detailed Protocol: Immunofluorescence Staining for this compound

-

Fixation: Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the samples with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for this compound (e.g., mouse anti-elastin) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain nuclei with DAPI.

-

Mounting and Imaging: Mount the samples with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Metabolic Radiolabeling: This technique allows for the quantitative assessment of newly synthesized tropothis compound.

Detailed Protocol: Metabolic Labeling of Tropothis compound with [³H]valine

-

Pre-incubation: Culture elastogenic cells to near confluence.

-

Labeling: Incubate the cells in a medium containing [³H]valine for a defined period (e.g., 24 hours).[32]

-

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the radiolabeled tropothis compound using an this compound-specific antibody.

-

SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and detect the radiolabeled tropothis compound by autoradiography or phosphorimaging.

Investigating Protein-Protein Interactions

Techniques such as co-immunoprecipitation and pull-down assays are employed to identify and validate the interactions between the various proteins involved in elastogenesis.

Part 4: Pathophysiology and Therapeutic Perspectives

Defects in the molecular machinery of elastogenesis can lead to a spectrum of human diseases, collectively known as "elastinopathies".[33]

-

Supravalvar Aortic Stenosis (SVAS): Caused by mutations in the ELN gene that lead to a reduction in the amount of functional this compound.[6][7]

-

Williams-Beuren Syndrome: A multi-system disorder caused by a microdeletion on chromosome 7 that includes the ELN gene.[6][7]

-

Autosomal Dominant Cutis Laxa (ADCL): Characterized by loose, inelastic skin and is often caused by frameshift mutations in the ELN gene.[6]

-

Marfan Syndrome: While primarily a fibrillinopathy, the defective fibrillin-1 scaffold leads to secondary defects in elastogenesis.[1]

The growing understanding of the molecular mechanisms of elastogenesis is paving the way for the development of novel therapeutic strategies. These include approaches aimed at stimulating endogenous this compound repair, as well as the use of tissue engineering and regenerative medicine to create functional, this compound-containing tissue replacements.

Visualizations

Diagram 1: The Molecular Pathway of Elastogenesis

Caption: Overview of the key stages in vertebrate elastogenesis.

Diagram 2: TGF-β Signaling in Elastogenesis Regulation

Caption: Simplified TGF-β signaling pathway regulating elastogenesis.

References

-

Cain, M. R., et al. (2021). The role of fibrillin and microfibril binding proteins in this compound and elastic fibre assembly. Matrix Biology Plus, 10, 100060. [Link]

-

Cain, M. R., et al. (2021). The role of fibrillin and microfibril binding proteins in this compound and elastic fibre assembly. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Elastic Fibre Proteins in Elastogenesis and Wound Healing. MDPI. [Link]

-

Wang, Y., et al. (2021). Tropothis compound secretory/assembly pathway. ResearchGate. [Link]

-